molecular formula C19H18N2O2S B11475055 2-[(4-Methoxyphenyl)carbonyl]-5H,6H,7H,8H-thieno[2,3-b]quinolin-3-amine

2-[(4-Methoxyphenyl)carbonyl]-5H,6H,7H,8H-thieno[2,3-b]quinolin-3-amine

Cat. No.: B11475055
M. Wt: 338.4 g/mol
InChI Key: CDZCVVLUUYQTJL-UHFFFAOYSA-N
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Description

2-(4-METHOXYBENZOYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE is a complex heterocyclic compound that belongs to the quinoline family. . This compound, with its unique structure, holds promise for various scientific and industrial applications.

Preparation Methods

The synthesis of 2-(4-METHOXYBENZOYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminobenzothiophene with 4-methoxybenzoyl chloride under basic conditions to form the intermediate product. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride (POCl3), to yield the final quinoline derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity .

Chemical Reactions Analysis

2-(4-METHOXYBENZOYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-(4-METHOXYBENZOYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s quinoline core allows it to intercalate with DNA, disrupting cellular processes and leading to cell death in cancer cells . Additionally, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Similar compounds to 2-(4-METHOXYBENZOYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE include other quinoline derivatives such as:

What sets 2-(4-METHOXYBENZOYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE apart is its unique thienoquinoline structure, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives .

Properties

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C19H18N2O2S/c1-23-13-8-6-11(7-9-13)17(22)18-16(20)14-10-12-4-2-3-5-15(12)21-19(14)24-18/h6-10H,2-5,20H2,1H3

InChI Key

CDZCVVLUUYQTJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C4CCCCC4=C3)N

Origin of Product

United States

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